3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is a complex organic compound that features a unique structure combining a phenyl group, an oxadiazole ring, and a urea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of amidoximes with carboxylic acids or their derivatives . The phenyl group is introduced via electrophilic aromatic substitution reactions . The final step involves the formation of the urea moiety through the reaction of an isocyanate with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts can enhance the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-phenyl-1,2,4-oxadiazol-5(4H)-one share the oxadiazole ring structure and exhibit similar biological activities.
Urea Derivatives: Compounds such as N-phenylurea also share the urea moiety and have comparable chemical properties.
Uniqueness
3-Phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is unique due to its combination of a phenyl group, an oxadiazole ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(2)23(19(24)20-16-11-7-4-8-12-16)13-17-21-18(22-25-17)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJFBHPYJKREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.